

Triflupromazine hydrochloride binding affinity to serum albumin

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Compound of Interest

Compound Name: Triflupromazine hydrochloride

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An In-Depth Technical Guide to the Binding Affinity of **Triflupromazine Hydrochloride** to Serum Albumin

Introduction

Triflupromazine (TFZ) is a phenothiazine derivative used as an antipsychotic and antiemetic agent. Its therapeutic efficacy, distribution, and potential for drug-drug interactions are significantly influenced by its binding to plasma proteins, primarily serum albumin. Serum albumin, the most abundant protein in blood plasma, acts as a transport and depot for numerous endogenous and exogenous compounds, including many drugs. Understanding the binding affinity, mechanism, and specific interaction sites between **triflupromazine hydrochloride** and serum albumin is critical for predicting its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the binding interaction between triflupromazine and serum albumin (both human and bovine), summarizing key binding characteristics, detailing relevant experimental protocols, and visualizing the underlying processes. While extensive quantitative data for triflupromazine is limited in publicly accessible literature, this guide synthesizes the available findings and presents the standard methodologies for such investigations.

Quantitative and Qualitative Data Summary

The interaction between triflupromazine and serum albumin has been characterized using methods such as ^{19}F NMR and second-derivative spectrophotometry. These studies reveal a complex binding process involving both specific and nonspecific interactions.

Table 1: Binding Characteristics of Triflupromazine with Serum Albumin

| Parameter | Observation | Serum Albumin Type | Method | Reference |
|-----------------------|---|--------------------|---------------------|-----------|
| Binding Sites | At least two distinct binding sites exist. | HSA & BSA | ^{19}F NMR | [1] |
| Specific Binding Site | One specific binding site is identified as Sudlow's Site II. | HSA & BSA | ^{19}F NMR | [1][2] |
| Relative Affinity | Affinity for Site II is considerably higher on HSA than on BSA. | HSA vs. BSA | ^{19}F NMR | [1] |

| Nonspecific Binding | A second signal corresponds to a weighted average of nonspecifically bound and free TFZ. This becomes the major binding mode in the presence of physiological salt concentrations. | HSA & BSA | ^{19}F NMR |[1] |

Table 2: Factors Influencing Triflupromazine Binding to Bovine Serum Albumin (BSA)

| Factor | Effect on Binding Constant (K) | Mechanism | Method | Reference |
|--|--|---|--|-----------|
| Inorganic Anions (Cl ⁻ , Br ⁻ , I ⁻) | Significant decrease in K value (e.g., ~40% decrease with 0.1 M NaCl). The effect follows the order: I ⁻ >> Br ⁻ > Cl ⁻ . | Anions bind to Site II, causing local steric hindrance that inhibits TFZ binding. | Second-Derivative Spectrophotometry, ¹⁹ F NMR | [2] |

| Na₂SO₄ | No significant effect on K value. | Neither Na⁺ nor SO₄²⁻ affects the binding of phenothiazines to BSA. | Second-Derivative Spectrophotometry |[2] |

Experimental Protocols

The characterization of drug-albumin binding relies on several biophysical techniques. The methods used specifically for triflupromazine and the general standard for such studies are detailed below.

Second-Derivative Spectrophotometry

This method was employed in studies analyzing the effect of ions on triflupromazine's binding to BSA. Its primary advantage is the ability to minimize background interference from the protein itself, allowing for precise measurement of the drug's spectral changes upon binding.[3]
[4]

Methodology:

- Solution Preparation:
 - Prepare a stock solution of **Triflupromazine Hydrochloride** in a suitable buffer (e.g., phosphate buffer, pH 7.4).

- Prepare a stock solution of fatty-acid-free Bovine Serum Albumin (BSA) in the same buffer.
- Prepare a series of sample solutions containing a fixed concentration of triflupromazine and varying concentrations of BSA.
- For each sample, prepare a corresponding reference solution containing the same concentration of BSA in the buffer.
- Spectrophotometric Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Place the sample solution (TFZ + BSA) in the sample cuvette and the corresponding reference solution (BSA only) in the reference cuvette.
 - Scan the absorption spectra over a relevant wavelength range (e.g., 200-400 nm). This initial scan helps to compensate for the strong background absorbance of BSA.[3]
- Data Analysis:
 - Calculate the second derivative of the absorption spectra obtained. The use of second-derivative spectra enhances spectral features and can entirely eliminate residual background signals, often revealing isosbestic points that confirm a stable binding equilibrium.[4]
 - Measure the difference in the second-derivative intensity (ΔD) for triflupromazine at a specific wavelength before and after the addition of BSA.
 - The binding constant (K) and the number of binding sites (n) can be determined by analyzing the relationship between ΔD and the concentration of BSA, typically using a Scatchard plot analysis.[3]

Fluorescence Quenching Spectroscopy

Fluorescence spectroscopy is a highly sensitive and widely used method to study drug-protein interactions.[5][6] It relies on monitoring the quenching of the intrinsic fluorescence of tryptophan residues in albumin as the drug (quencher) is introduced.

Methodology:

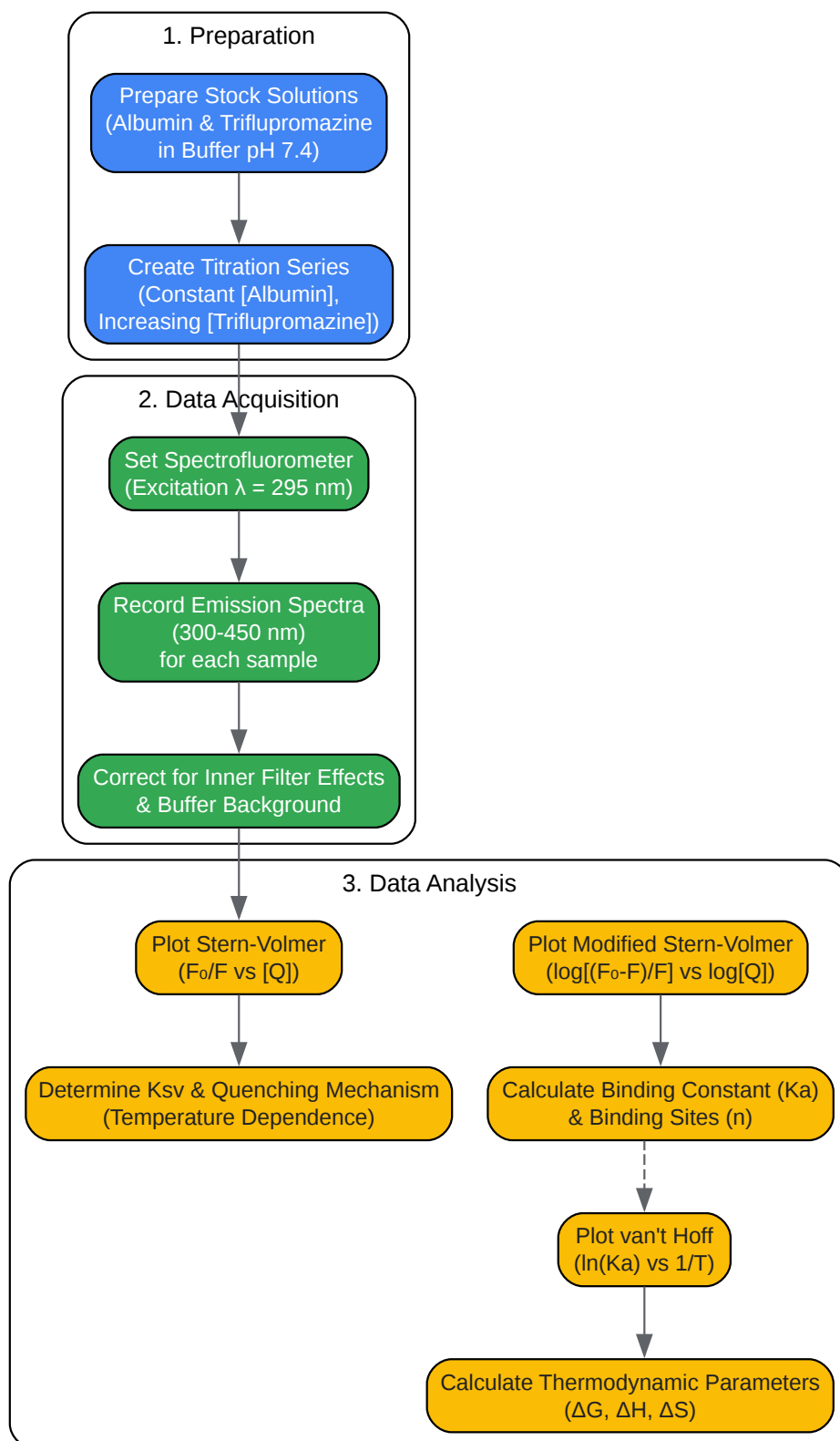
- Solution Preparation:
 - Prepare a stock solution of serum albumin (e.g., 2 μ M HSA or BSA) in a buffer solution (e.g., Tris-HCl, pH 7.4).
 - Prepare a stock solution of **Triflupromazine Hydrochloride** (quencher) in the same buffer.
 - Prepare a series of solutions with a constant concentration of albumin and incrementally increasing concentrations of triflupromazine.
- Fluorescence Spectra Collection:
 - Use a spectrofluorometer with a thermostatically controlled cuvette holder.
 - Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize interference from tyrosine.[5]
 - Record the fluorescence emission spectra from approximately 300 nm to 450 nm for each sample.
 - Acquire spectra for the buffer alone and the drug solution alone to correct for background signals and inner filter effects.
- Data Analysis and Interpretation:
 - Quenching Mechanism: The mechanism (static or dynamic) is determined by analyzing the quenching data at different temperatures. The Stern-Volmer equation is used: $F_0 / F = 1 + K_{sv}[Q] = 1 + k_q\tau_0[Q]$ Where F_0 and F are the fluorescence intensities in the absence and presence of the quencher $[Q]$, K_{sv} is the Stern-Volmer quenching constant, k_q is the bimolecular quenching rate constant, and τ_0 is the average lifetime of the fluorophore ($\sim 10^{-8}$ s). For static quenching, K_{sv} decreases with increasing temperature, whereas for dynamic quenching, it increases.[6]

- Binding Constant and Number of Sites: For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated using the modified Stern-Volmer (double logarithm) equation: $\log[(F_0 - F) / F] = \log(K_a) + n \log[Q]$ A plot of $\log[(F_0 - F) / F]$ versus $\log[Q]$ yields a straight line with a slope of n and an intercept of $\log(K_a)$.
- Thermodynamic Parameters: By determining the binding constant K_a at different temperatures (e.g., 298 K, 308 K, 318 K), the thermodynamic parameters—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—can be calculated using the van't Hoff equation: $\ln(K_a) = -\Delta H / RT + \Delta S / R$ $\Delta G = \Delta H - T\Delta S$ The signs and magnitudes of these parameters provide insight into the primary forces driving the binding interaction (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces).^{[6][7]}

Mandatory Visualizations

Experimental Workflow for Fluorescence Quenching

The following diagram outlines the logical flow of a typical fluorescence quenching experiment designed to characterize the binding of a drug like triflupromazine to serum albumin.

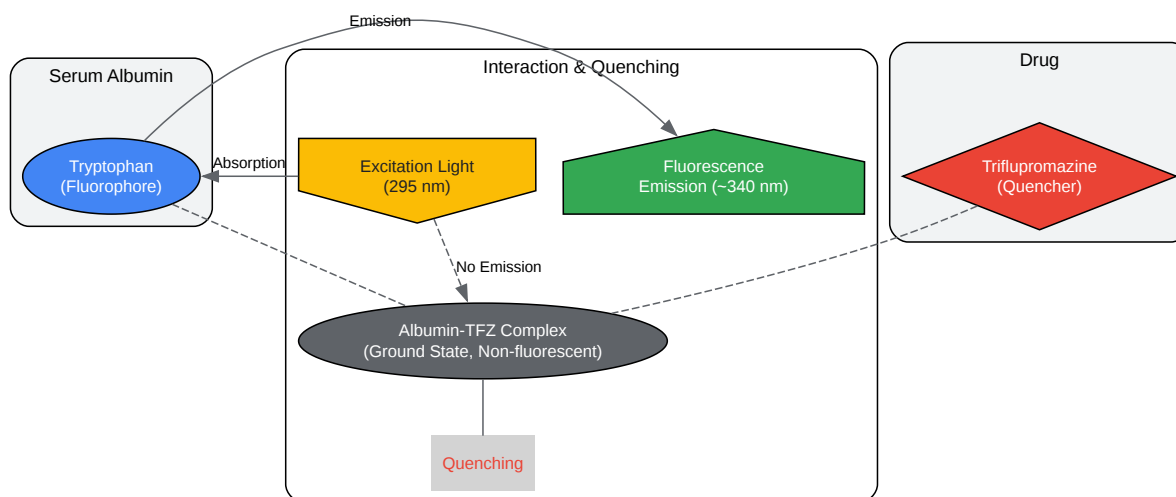


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Caption: Experimental workflow for drug-albumin binding analysis.

Signaling Pathway of Fluorescence Quenching

This diagram illustrates the molecular interaction leading to the quenching of albumin's intrinsic fluorescence upon the binding of triflupromazine, characteristic of a static quenching mechanism where a non-fluorescent complex is formed.



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Caption: Static quenching of albumin fluorescence by triflupromazine.

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